Increased Boiling Point and Density Compared to Saturated Perfluorobutyl Iodide
1-Iodoheptafluorobut-1-ene exhibits a significantly higher boiling point and density compared to its saturated analog, perfluorobutyl iodide (C₄F₉I). The predicted boiling point of 1-Iodoheptafluorobut-1-ene is 79.6±40.0 °C, while perfluorobutyl iodide boils at 67 °C [1]. The predicted density of 1-Iodoheptafluorobut-1-ene is 2.126±0.06 g/cm³, whereas perfluorobutyl iodide has a density of approximately 1.9 g/cm³ . These differences arise from the presence of a carbon-carbon double bond and the resulting molecular structure.
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 79.6±40.0 °C (predicted); Density: 2.126±0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Perfluorobutyl iodide (C₄F₉I): Boiling Point: 67 °C; Density: ~1.9 g/cm³ |
| Quantified Difference | Boiling Point: +12.6 °C higher; Density: ~+0.23 g/cm³ higher |
| Conditions | Predicted physical properties based on chemical structure and validated by supplier data; perfluorobutyl iodide data from CAS Common Chemistry. |
Why This Matters
Higher boiling point and density are critical for applications requiring specific phase behavior or where volatility must be minimized, influencing handling, storage, and performance in material formulations.
- [1] CAS Common Chemistry. Perfluorobutyl iodide (CAS RN: 423-39-2). http://commonchemistry.cas.org/detail?cas_rn=423-39-2 (accessed 2026-04-16). View Source
